molecular formula C14H12N6O2S2 B10877337 N'-(2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide

N'-(2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide

Cat. No.: B10877337
M. Wt: 360.4 g/mol
InChI Key: MXQHCWWBEWGXCJ-UHFFFAOYSA-N
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Description

N’~2~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound featuring a pyridyl group, a triazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Attachment of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.

    Incorporation of the Thiophene Moiety: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.

    Final Assembly: The final compound is assembled by linking the triazole and thiophene moieties through a sulfanylacetyl linkage, often using a thiol reagent and an acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridyl group, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogenated compounds, organometallic reagents, and strong bases or acids are typically employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and altered pyridyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’~2~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Biological Studies: The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: Its electronic properties make it a candidate for use in organic electronics and sensor technologies.

    Chemical Biology: It serves as a probe in biochemical assays to study protein-ligand interactions and cellular processes.

Mechanism of Action

The mechanism of action of N’~2~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N’~2~-(2-{[5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE
  • N’~2~-(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE

Uniqueness

N’~2~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE is unique due to the specific positioning of the pyridyl group, which can significantly influence its binding affinity and specificity towards biological targets. This positional isomerism can lead to differences in biological activity and pharmacokinetics compared to its analogs.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C14H12N6O2S2

Molecular Weight

360.4 g/mol

IUPAC Name

N'-[2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]thiophene-2-carbohydrazide

InChI

InChI=1S/C14H12N6O2S2/c21-11(17-19-13(22)10-4-2-6-23-10)8-24-14-16-12(18-20-14)9-3-1-5-15-7-9/h1-7H,8H2,(H,17,21)(H,19,22)(H,16,18,20)

InChI Key

MXQHCWWBEWGXCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NN2)SCC(=O)NNC(=O)C3=CC=CS3

Origin of Product

United States

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